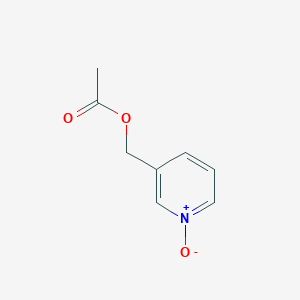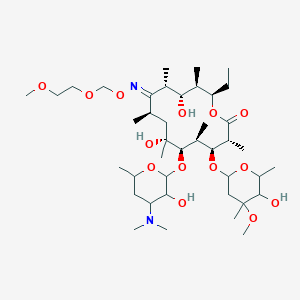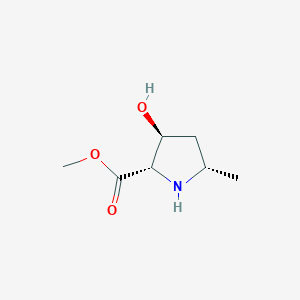
(4E, 8E)-Sphingadienine-C18-1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E, 8E)-Sphingadienine-C18-1-phosphate (SD-18-1-P) is a bioactive phospholipid metabolite of sphingosine, a long-chain base molecule found in all animal cells. It is an important intermediate in the metabolism of sphingosine, and is involved in many physiological processes, including cell growth, apoptosis, and signal transduction. SD-18-1-P is also an important component of the sphingolipid signaling pathway, and has been studied extensively for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
(4E, 8E)-Sphingadienine-C18-1-phosphate has been studied extensively in the field of scientific research. It has been used to study the role of sphingolipids in cell signaling, and to investigate the mechanism of action of sphingosine kinase. It has also been used in the study of apoptosis, and the regulation of cell growth and differentiation. In addition, this compound has been used to study the role of sphingolipids in cancer, and to investigate the potential therapeutic applications of sphingosine kinase inhibitors.
Mecanismo De Acción
The mechanism of action of (4E, 8E)-Sphingadienine-C18-1-phosphate is not fully understood. However, it is believed to play an important role in the regulation of cell growth and differentiation, as well as in the regulation of apoptosis. It is also believed to be involved in the regulation of signal transduction pathways, and in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to be involved in the regulation of cell growth and differentiation, as well as in the regulation of apoptosis. It has also been shown to be involved in the regulation of signal transduction pathways, and in the regulation of gene expression. In addition, this compound has been shown to be involved in the regulation of cell metabolism, and in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4E, 8E)-Sphingadienine-C18-1-phosphate in laboratory experiments include its ability to be synthesized from sphingosine, its involvement in many physiological processes, and its potential therapeutic applications. The limitations of using this compound in laboratory experiments include its instability and its potential to cause cell death.
Direcciones Futuras
Future research on (4E, 8E)-Sphingadienine-C18-1-phosphate could include further investigation into its role in the regulation of cell growth and differentiation, as well as its potential therapeutic applications. Additionally, further research could be conducted into the mechanisms of action of sphingosine kinase, and into the potential of using sphingosine kinase inhibitors as therapeutic agents. Furthermore, further research could be conducted into the role of this compound in cancer, and into the potential of using this compound as a biomarker for disease diagnosis. Finally, further research could be conducted into the role of this compound in the regulation of immune responses.
Métodos De Síntesis
(4E, 8E)-Sphingadienine-C18-1-phosphate can be synthesized from sphingosine through an enzymatic reaction catalyzed by sphingosine kinase. Sphingosine kinase is an enzyme found in most cells, and it catalyzes the conversion of sphingosine to this compound. The reaction requires ATP as a cofactor, and it proceeds through a phosphorylation reaction. The reaction is reversible, and can be catalyzed in either direction, depending on the concentration of the reactants.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4E, 8E)-Sphingadienine-C18-1-phosphate involves the condensation of sphingosine with a fatty acid and subsequent phosphorylation of the resulting sphingolipid.", "Starting Materials": [ "Sphingosine", "Fatty acid", "Phosphoric acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Dimethylformamide (DMF)", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "Sphingosine is reacted with a fatty acid in the presence of DCC and DMF to form the corresponding amide.", "The resulting sphingolipid is then phosphorylated using phosphoric acid to form (4E, 8E)-Sphingadienine-C18-1-phosphate.", "The product is purified using a combination of chloroform, methanol, and diethyl ether." ] } | |
Número CAS |
1419705-13-7 |
Fórmula molecular |
C₁₈H₃₆NO₅P |
Peso molecular |
377.46 |
Sinónimos |
(2S,3R,4E)-2-Amino-4,8-octadecadiene-1,3-diol 1-(Dihydrogen phosphate); (2S,3R,4E,8E)-2-Amino-3-hydroxyoctadeca-4,8-dien-1-yl Dihydrogen Phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



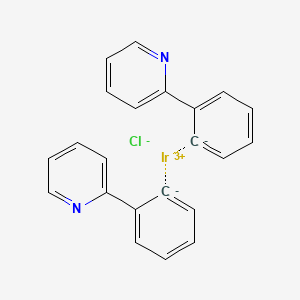

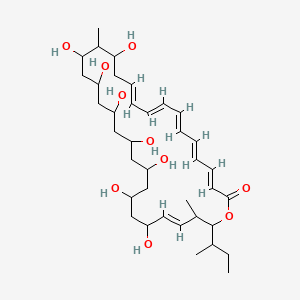
![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)
